1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)urea
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Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
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Scientific Research Applications
Polymerization Initiators
The compound's derivatives have shown utility in initiating the polymerization of ε-caprolactone. Selective formation of homoleptic and heteroleptic 2,5-bis(N-aryliminomethyl)pyrrolyl yttrium complexes demonstrates the compound's role in controlling the introduction of pyrrolyl ligands to yttrium atoms. This process is fine-tuned by adjusting the ligand's bulkiness, resulting in varying coordination geometries and initiating ε-caprolactone polymerization with high efficiency (Matsuo, Tani, & Mashima, 2001).
Antimicrobial Activity
Novel derivatives have been synthesized and evaluated for antimicrobial activity, revealing their potential as significant antimicrobial agents. The presence of heterocyclic rings and methoxy groups enhances their antibacterial and antifungal activities, offering a promising template for developing new therapeutic tools (Hublikar et al., 2019).
Synthesis Methods
Innovative synthesis methods for creating specific derivatives of the compound have been explored, including carbonylation reactions and substitution reactions, leading to high-yield products. These methods underline the compound's versatility and potential for further chemical modifications (Sarantou & Varvounis, 2022).
Reactivity Studies
Research into the reactivity of similar heterocyclic derivatives has provided insights into their potential applications, including the possibility of inhibitory activity against specific proteins, highlighting the compound's relevance in biochemical and medicinal chemistry contexts (Hossain et al., 2018).
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-6-4-7-18(15(14)2)23(19-8-5-13-21-19)20(24)22-16-9-11-17(25-3)12-10-16/h4,6-7,9-12H,5,8,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHKYDKNNOGAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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